molecular formula C6H6Br2ClN B1446878 4-(Bromomethyl)-2-chloropyridine hydrobromide CAS No. 32938-48-0

4-(Bromomethyl)-2-chloropyridine hydrobromide

Cat. No. B1446878
CAS RN: 32938-48-0
M. Wt: 287.38 g/mol
InChI Key: KNSPYHSMERJTMS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloropyridine hydrobromide is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide involves several steps. It may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2-chloropyridine hydrobromide is complex. It is a mixture of rotational isomers with axial and equatorial arrangement of the bromomethyl radical relative to the 1,3 planes of thiazoline ring .


Chemical Reactions Analysis

4-(Bromomethyl)-2-chloropyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 °C . It is soluble in water . The molecular formula is C6H6BrN·HBr and the molecular weight is 252.94 .

Scientific Research Applications

  • Synthesis of Diamines

    • This compound can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
  • Preparation of Uridine Derivatives

    • It may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine .
  • Electrochemical Bromofunctionalization of Alkenes

    • In a study, the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Safety And Hazards

4-(Bromomethyl)-2-chloropyridine hydrobromide is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing in a locked up, well-ventilated place .

properties

IUPAC Name

4-(bromomethyl)-2-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPYHSMERJTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloropyridine hydrobromide

CAS RN

32938-48-0
Record name Pyridine, 4-(bromomethyl)-2-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32938-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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